1,4-Dioxane, 2-phenoxy-
CAS No.: 61564-93-0
Cat. No.: VC20635646
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61564-93-0 |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 2-phenoxy-1,4-dioxane |
Standard InChI | InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-5,10H,6-8H2 |
Standard InChI Key | HANADVUEAXDMBW-UHFFFAOYSA-N |
Canonical SMILES | C1COC(CO1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,4-Dioxane, 2-phenoxy- (C₁₀H₁₂O₃) consists of a six-membered 1,4-dioxane ring (two oxygen atoms at positions 1 and 4) with a phenoxy (–O–C₆H₅) group attached to the second carbon. The SMILES notation C1COC(CO1)OC2=CC=CC=C2
and InChIKey HANADVUEAXDMBW-UHFFFAOYSA-N
provide unambiguous representations of its structure . The compound’s exact mass is 180.07866 g/mol, and its topological polar surface area (TPSA) is 27.7 Ų, indicative of moderate polarity .
Table 1: Key Identifiers of 1,4-Dioxane, 2-Phenoxy-
Property | Value |
---|---|
CAS No. | 61564-93-0 |
Molecular Formula | C₁₀H₁₂O₃ |
Molecular Weight | 180.20 g/mol |
SMILES | C1COC(CO1)OC2=CC=CC=C2 |
InChIKey | HANADVUEAXDMBW-UHFFFAOYSA-N |
TPSA | 27.7 Ų |
LogP (Predicted) | 1.5 |
Synthesis and Reaction Pathways
Synthetic Strategies
While direct synthesis protocols for 1,4-dioxane, 2-phenoxy- are sparsely documented, analogous 1,4-dioxane derivatives are typically synthesized via cyclization or etherification reactions. For example, U.S. Patent 5,326,887 describes the preparation of 1,4-dioxane-2,5-diones using catalysts like tin(II) octoate, suggesting that similar methods could be adapted for 2-phenoxy derivatives . A plausible route involves:
-
Etherification: Reacting 1,4-dioxane-2-ol with bromobenzene under basic conditions to form the phenoxy linkage.
-
Ring-Opening Polymerization: As seen in lactone-based dioxanes, though this method may require tailored initiators for phenoxy-substituted monomers .
Intermediate Isolation
Key intermediates such as 2-hydroxy-1,4-dioxane or its tosylated derivatives are critical. For instance, the tosyl derivative 22 in PMC8378419 was used to synthesize novel 1,4-dioxane analogs, highlighting the role of leaving groups in facilitating nucleophilic substitution .
Physicochemical Properties
Spectroscopic Characteristics
-
NMR: Expected signals include a singlet for the dioxane ring protons (δ 3.5–4.5 ppm) and aromatic protons from the phenoxy group (δ 6.5–7.5 ppm).
-
IR: Strong absorption bands near 1,250 cm⁻¹ (C–O–C ether stretch) and 1,600 cm⁻¹ (aromatic C=C) .
Future Research Directions
-
Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., enzymatic catalysis).
-
Biological Screening: Evaluate affinity for neurological targets (e.g., 5-HT₁A, D₂ receptors) based on structural analogs .
-
Material Properties: Investigate thermal stability and mechanical behavior in polymer blends.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume